1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Description
1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound featuring a triazoloquinoxaline core substituted with a bromophenyl group at position 1 and a trifluoromethyl (-CF₃) group at position 2. This structure combines the electron-withdrawing properties of -CF₃ and the bulky bromophenyl moiety, which may influence its pharmacological and physicochemical properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrF3N4/c17-10-7-5-9(6-8-10)14-22-23-15-13(16(18,19)20)21-11-3-1-2-4-12(11)24(14)15/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSJACXSBDEHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=CC=C(C=C4)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the following steps:
Formation of the triazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a suitable nitrile or aldehyde under acidic or basic conditions.
Quinoxaline formation: The triazole intermediate is then reacted with an o-phenylenediamine derivative to form the quinoxaline ring system.
Introduction of substituents: The bromophenyl and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted triazoloquinoxalines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes involved in disease processes.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction: The compound may interfere with cellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
Adenosine Receptor Antagonists
Triazoloquinoxalines are prominent adenosine receptor (A₁ and A₂) antagonists. Key analogs and their properties are compared below:
| Compound Name & Substituents | A₁ IC₅₀ (nM) | A₂ IC₅₀ (nM) | Selectivity Ratio (A₁:A₂) | Key Structural Features |
|---|---|---|---|---|
| CP-68,247 (8-Cl, 4-cyclohexylamino, 1-CF₃) | 28 | >100,000 | >3,000 | 8-Cl enhances A₁ affinity; -CF₃ at C1 |
| CP-66,713 (8-Cl, 4-NH₂, 1-phenyl) | 1,100 | 21 | 1:13 (A₂ selective) | 4-NH₂ critical for A₂ activity |
| Target Compound (1-(4-Bromophenyl), 4-CF₃) | N/A | N/A | N/A | Bromophenyl may reduce A₁/A₂ affinity vs. phenyl |
- Structural Insights: The 4-position substituent (e.g., -NH₂, -CF₃, or cycloalkylamino) dictates receptor selectivity. The 8-chloro substituent in CP-68,247 enhances A₁ affinity, while the 4-amino group in CP-66,713 drives A₂ potency . The bromophenyl group in the target compound may sterically hinder receptor binding compared to smaller substituents like phenyl or CF₃.
Anticancer and Topoisomerase II Inhibitors
Triazoloquinoxalines also exhibit antiproliferative activity via DNA intercalation and Topo-II inhibition:
| Compound Name & Substituents | Topo-II IC₅₀ (µM) | Cell Line Activity (IC₅₀, µM) | Key Mechanisms |
|---|---|---|---|
| 76g (bis-triazoloquinoxaline derivative) | 0.68–1.22 | Caco-2: G2/M arrest, apoptosis | DNA intercalation, Topo-II inhibition |
| 75f-h (mono-triazoloquinoxaline derivatives) | 1.10–1.22 | HepG2, Hep-2: Moderate cytotoxicity | Weak Topo-II binding |
| Target Compound (1-(4-Bromophenyl), 4-CF₃) | N/A | N/A | Predicted DNA interaction |
- Activity Trends: Bis-triazoloquinoxalines (e.g., 76g) show superior Topo-II inhibition compared to mono-triazolo analogs (e.g., 75f-h) due to enhanced planar structure and DNA intercalation capacity . The trifluoromethyl group in the target compound may improve lipophilicity and membrane permeability, but the bromophenyl group could reduce intercalation efficiency compared to smaller substituents.
Antimicrobial and Antiviral Derivatives
Triazoloquinoxalines modified with thioamide or oxadiazole groups demonstrate antimicrobial activity:
| Compound Class | Key Substituents | Antimicrobial Activity (MIC, µg/mL) | Notes |
|---|---|---|---|
| 4-Chloro-triazoloquinoxalines | 1-Aryl, 4-Cl | Moderate vs. bacteria/fungi | Limited potency vs. modern drugs |
| Thioamide-modified derivatives | 4-Thioamide, [1,3,4]-oxadiazole | Enhanced antifungal activity | Synergistic subunit effects |
Biological Activity
1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to review the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound features a triazole ring fused to a quinoxaline structure, characterized by the presence of bromine and trifluoromethyl groups. This unique structure is believed to contribute to its biological properties.
Biological Activity Overview
Research indicates that derivatives of quinoxaline and triazole structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have been reported to possess significant antibacterial and antifungal properties. For instance, studies have shown that certain quinoxaline derivatives can inhibit the growth of various microbial strains effectively .
- Anticancer Properties : The compound may exhibit anticancer effects. A study highlighted that similar quinoxaline derivatives demonstrated inhibitory effects on human epidermoid carcinoma cells (A431) and induced apoptosis through the inhibition of Stat3 phosphorylation . This suggests a potential role in cancer therapy.
- Enzyme Inhibition : The compound has been noted for its ability to act as an inhibitor of specific enzymes such as phosphodiesterase (PDE) and topoisomerases. These enzymes play crucial roles in cellular signaling and DNA replication, respectively, making them important targets in cancer treatment .
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Antagonism : Some studies suggest that compounds with similar structures may act as antagonists at adenosine receptors, which are implicated in various physiological processes including inflammation and tumor progression .
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been linked to the modulation of signaling pathways involving NF-κB and Stat3. This action not only inhibits tumor growth but also enhances the efficacy of other chemotherapeutic agents .
Case Studies
Several case studies provide insights into the biological activity of related compounds:
- Antimicrobial Efficacy : A series of triazole derivatives were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that specific derivatives caused a reduction in cell viability with IC50 values in the low micromolar range. For example, one derivative showed an IC50 value of 5 µM against MCF-7 breast cancer cells .
Data Tables
| Biological Activity | Compound Derivative | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Triazole Derivative A | MIC 0.5 µg/mL |
| Anticancer | Quinoxaline Derivative B | IC50 5 µM |
| Enzyme Inhibition | Triazoloquinoxaline C | PDE Inhibition |
Q & A
(Basic) What synthetic strategies are effective for preparing [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including 1-(4-bromophenyl)-4-(trifluoromethyl) analogs?
Answer:
Key synthetic routes involve cyclocondensation of quinoxaline precursors with hydrazine derivatives or triazole-forming reagents. For example:
- Triazole fusion : Reacting 1,2-dihydroquinoxaline-2,3-dione with thiosemicarbazide under acidic conditions forms the triazole ring .
- Functionalization : Introducing bromophenyl and trifluoromethyl groups typically occurs via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 1- and 4-positions of the core structure .
- Optimization : Microwave-assisted synthesis can reduce reaction times and improve yields for triazoloquinoxalines .
(Advanced) How can researchers design experiments to evaluate adenosine receptor (A1/A2) selectivity for this compound?
Answer:
- Radioligand binding assays :
- Functional antagonism : Test cAMP modulation in fat cells (A1) and limbic forebrain slices (A2) to confirm receptor antagonism .
- SAR guidance : Prioritize substituents like 1-CF₃ (A1 selectivity) or 4-NH₂ (A2 selectivity) based on IC₅₀ trends .
(Basic) Which spectroscopic and crystallographic methods confirm the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Verify aromatic proton environments (e.g., 8-chloro substituent at δ 7.71 ppm) and trifluoromethyl peaks (δ ~120-125 ppm in ¹³C) .
- X-ray diffraction : Resolve crystal packing and bond angles (e.g., C-N-C triazole angles ~120°) .
- IR spectroscopy : Confirm triazole C=N stretches at 1548–1511 cm⁻¹ and CF₃ vibrations near 1150 cm⁻¹ .
(Advanced) How can contradictory SAR data on substituent effects (e.g., 1-CF₃ vs. 1-phenyl) be resolved?
Answer:
- Contextual analysis :
- A1 vs. A2 targets : 1-CF₃ enhances A1 affinity (IC₅₀ = 28 nM) but reduces A2 activity, while 1-phenyl boosts A2 selectivity (IC₅₀ = 21 nM) .
- Solubility vs. binding : Bulky substituents (e.g., cyclohexylamine at position 4) may improve membrane permeability but reduce aqueous solubility, affecting in vivo outcomes .
- Computational modeling : Use docking studies (e.g., with adenosine receptor PDB structures) to predict steric/electronic clashes .
(Basic) What in vitro models are suitable for preliminary antimicrobial testing of this compound?
Answer:
- Antifungal assays : Minimum inhibitory concentration (MIC) against Candida albicans (e.g., MIC = 25 µg/mL for triazoloquinoxaline derivatives) .
- Bacterial panels : Screen against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution .
- Biofilm disruption : Quantify biomass reduction via crystal violet staining in Pseudomonas aeruginosa models .
(Advanced) What methodologies assess Topoisomerase II (Topo II) inhibition and DNA intercalation as anticancer mechanisms?
Answer:
- Topo II decatenation assay : Monitor kinetoplast DNA (kDNA) relaxation using agarose gel electrophoresis .
- DNA-binding :
- Cytotoxicity correlation : Compare IC₅₀ values in HepG2/MCF-7 cells with Topo II inhibition potency .
(Basic) How can functional groups be introduced to enhance bioactivity in triazoloquinoxaline derivatives?
Answer:
- Thioamide incorporation : Improves antiviral activity by increasing electrophilicity at the triazole ring .
- Piperazine/benzyl moieties : Enhance positive inotropic effects in cardiac models (e.g., 9.92% increased stroke volume in rabbit hearts) .
- Halogenation : 8-Chloro or 4-bromo substituents boost receptor binding (e.g., A1 IC₅₀ improvement from 138 nM to 28 nM) .
(Advanced) How can structural data guide optimization of in vivo efficacy for CNS targets?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
